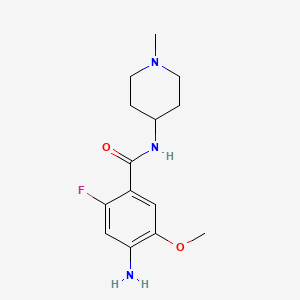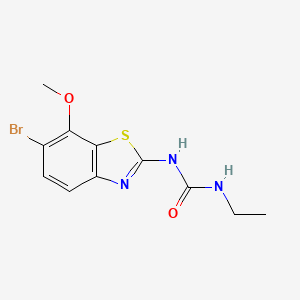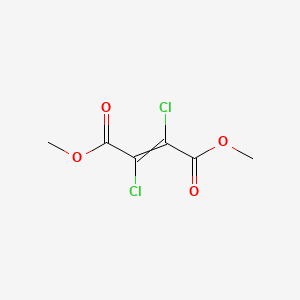
Dimethyl 2,3-dichlorobut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula “Dimethyl 2,3-dichlorobut-2-enedioate” is known as 2,4-Dichlorophenoxyacetic acid. It is an organic compound that belongs to the class of chlorophenoxy acids. This compound is widely recognized for its use as a systemic herbicide, primarily targeting broadleaf weeds while leaving most grasses unaffected .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions. The reaction typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst to produce 2,4-dichlorophenol.
Reaction with Chloroacetic Acid: 2,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,4-Dichlorophenoxyacetic acid.
Industrial Production Methods: Industrial production of 2,4-Dichlorophenoxyacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenoxyacetic acids.
Substitution: Formation of halogen-substituted phenoxyacetic acids
Aplicaciones Científicas De Investigación
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic acids.
Biology: Employed in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.
Medicine: Investigated for its potential use in cancer research due to its ability to induce apoptosis in certain cancer cell lines.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds in crops such as cereals, pastures, and orchards
Mecanismo De Acción
2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The compound targets specific molecular pathways involved in cell growth and differentiation, ultimately resulting in the collapse of plant vascular tissues .
Comparación Con Compuestos Similares
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorophenoxy herbicide with similar properties but more toxic.
Mecoprop: A chlorophenoxy herbicide used for similar purposes but with a different substitution pattern on the aromatic ring.
Uniqueness: 2,4-Dichlorophenoxyacetic acid is unique due to its selective action on broadleaf weeds while being relatively safe for grasses. Its widespread use and effectiveness have made it one of the most popular herbicides globally .
Propiedades
Fórmula molecular |
C6H6Cl2O4 |
|---|---|
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
dimethyl 2,3-dichlorobut-2-enedioate |
InChI |
InChI=1S/C6H6Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3 |
Clave InChI |
YGDFORZEKOJPAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C(=O)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


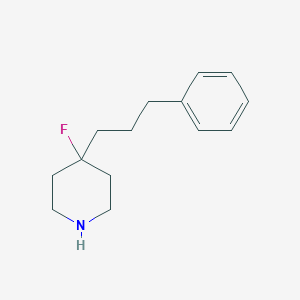
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-hydrazino-2-oxoacetamide](/img/structure/B8340292.png)
![N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide](/img/structure/B8340301.png)
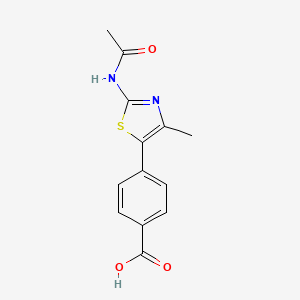
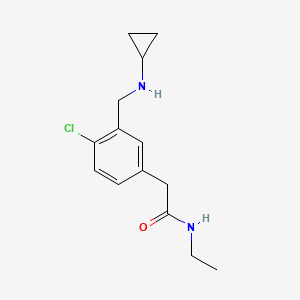
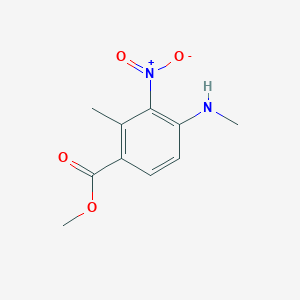
![4-[(2-Benzothiazolyl)methylamino]-alpha-[(4-fluorophenoxy)methyl]-1-piperidineethanol](/img/structure/B8340331.png)
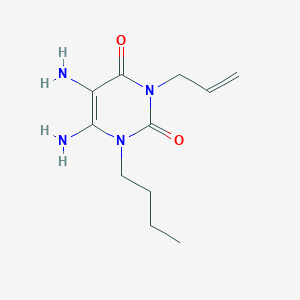
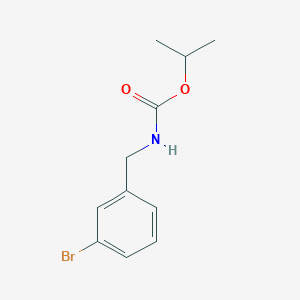

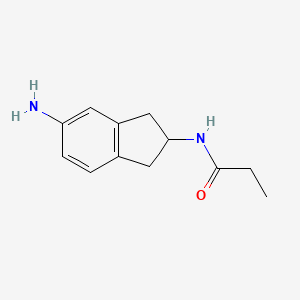
![5-[(4-Hydroxyphenyl)sulfanylmethyl]benzene-1,2,3-triol](/img/structure/B8340384.png)
